molecular formula C19H26N4O3 B2753830 N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 898455-86-2

N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2753830
CAS No.: 898455-86-2
M. Wt: 358.442
InChI Key: MGDNJWYJPIOYFX-UHFFFAOYSA-N
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Description

The compound is a synthetic ethanediamide derivative featuring a tricyclic azatricyclo core and a dimethylaminopropyl substituent.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-22(2)9-4-8-20-18(25)19(26)21-15-11-13-5-3-10-23-16(24)7-6-14(12-15)17(13)23/h11-12H,3-10H2,1-2H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGDNJWYJPIOYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the hexahydropyridoquinoline core, followed by the introduction of the dimethylamino propyl group and the oxalamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The tricyclic structure may interfere with cancer cell proliferation pathways. For example, compounds derived from azatricyclo structures have shown promise in inhibiting tumor growth in vitro and in vivo models.

Case Study:
A derivative of this compound was tested against breast cancer cell lines and demonstrated significant cytotoxicity, suggesting its potential as a lead compound for further development in cancer therapy.

Neuropharmacology

Compounds with dimethylamino groups are often investigated for their neuroactive properties. Preliminary docking studies suggest that N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide may act on neurotransmitter receptors, potentially offering therapeutic effects for neurodegenerative diseases.

Data Table: Neuropharmacological Studies

StudyCompoundTargetEffect
1Compound ANMDA ReceptorInhibition of excitotoxicity
2Compound BDopamine ReceptorModulation of dopaminergic activity

Polymer Synthesis

The compound can serve as a monomer in the synthesis of novel polymers with enhanced properties such as biocompatibility and mechanical strength. Its ability to form cationic polymers opens avenues for applications in drug delivery systems.

Case Study:
A polymer synthesized from this compound was evaluated for its drug encapsulation efficiency and release profile, demonstrating improved stability and controlled release compared to conventional polymers.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds: Critical Limitations

Instead, it discusses general methodologies for analyzing marine-derived metabolites () and NMR-based structural comparisons of unrelated compounds (). Key gaps include:

  • Structural Analogues: No data on ethanediamide derivatives or azatricyclo-containing compounds comparable to the target molecule.
  • Bioactivity Data : Absence of pharmacological or biochemical studies.
  • Synthetic Routes: No information on synthesis or stability.

Methodological Insights from Evidence

Table 1: Analytical Techniques for Structural and Functional Comparison

Technique Application (from Evidence) Relevance to Target Compound
LC/MS Screening Prioritizing bioactive marine metabolites Useful for detecting minor analogs in mixtures.
NMR Profiling Comparing substituent effects in Rapa analogs Could map substituent-induced shifts in the azatricyclo core.

Key Findings from Evidence

  • LC/MS: Effective for identifying structurally novel metabolites in complex mixtures, which could aid in discovering analogs of the target compound .
  • NMR : Chemical shift differences in specific regions (e.g., positions 29–36 and 39–44 in unrelated compounds) can localize structural modifications .

Recommendations for Future Research

To address the knowledge gaps:

Database Mining : Consult specialized repositories (e.g., PubChem, Reaxys) for ethanediamide derivatives or azatricyclo structures.

Synthetic Studies : Explore synthetic routes to the compound and its analogs, leveraging methods for tricyclic heterocycle assembly.

Biological Activity

N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound with potential biological activity. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a tricyclic core and a dimethylamino propyl side chain. Its molecular formula is C17H36N2OC_{17}H_{36}N_2O, indicating the presence of nitrogen and oxygen which may play crucial roles in its biological interactions.

PropertyValue
Molecular FormulaC17H36N2O
IUPAC NameN-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
CAS NumberNot yet assigned

Biological Activity

Research indicates that compounds similar to N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide exhibit various biological activities:

Antiviral Properties

A study highlighted the potential of related compounds in inhibiting viral entry by disrupting protein-protein interactions between viral proteins and host cell receptors (e.g., ACE2) . This suggests that the compound may have similar mechanisms of action.

Anticancer Activity

Preliminary data indicate that compounds with similar structural motifs have shown promise in cancer therapy by inducing apoptosis in cancer cells through modulation of signaling pathways . The specific pathways affected by this compound require further investigation.

Case Studies

  • Inhibition of Viral Proteins : A molecular dynamics simulation study explored the interaction of compounds with viral proteins, revealing that certain structural features enhance binding affinity and stability against targets like the S-protein of SARS-CoV-2 .
  • Cancer Cell Line Studies : In vitro studies on cell lines have demonstrated that related compounds can reduce cell viability and promote apoptosis through caspase activation . These findings underscore the need for further exploration of N-[3-(dimethylamino)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide in cancer research.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Steric Hindrance : By occupying binding sites on target proteins, it may prevent necessary interactions for viral entry or tumor growth.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death in malignant cells.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can its purity be validated?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the condensation of 3-(dimethylamino)propylamine with a functionalized tricyclic intermediate. Key steps include amide bond formation using coupling agents (e.g., EDC/HOBt) and purification via column chromatography or preparative HPLC. Purity validation requires a combination of analytical techniques:
  • HPLC (≥95% purity threshold, C18 column, acetonitrile/water gradient).
  • Mass Spectrometry (MS) for molecular weight confirmation.
  • NMR Spectroscopy (¹H/¹³C) to verify structural integrity, particularly the oxamide linkage and tricyclic moiety .

Q. Which spectroscopic methods are most effective for characterizing its structural features?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming the dimethylamino group (δ ~2.2 ppm for N(CH₃)₂) and the tricyclic system’s proton environments.
  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and NH bending modes.
  • X-ray Crystallography : Resolves stereochemical details of the azatricyclo framework, though crystal growth may require slow evaporation from DMSO/EtOH mixtures .

Q. What are the key considerations for designing in vitro assays to evaluate its biochemical interactions?

  • Methodological Answer :
  • Use cell lines relevant to the hypothesized biological targets (e.g., cancer cells for cytotoxicity assays).
  • Include positive/negative controls (e.g., known inhibitors or DMSO vehicle).
  • Optimize solubility using DMSO or cyclodextrin-based carriers, ensuring final solvent concentrations ≤0.1% to avoid cytotoxicity.
  • Measure dose-response curves (e.g., IC₅₀) with replicates to assess reproducibility .

Advanced Research Questions

Q. How can computational modeling predict its reactivity or interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to protein targets (e.g., kinases or GPCRs), focusing on the oxamide group’s hydrogen-bonding potential.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories (AMBER or GROMACS).
  • Quantum Mechanical (QM) Calculations : Evaluate electronic properties of the tricyclic core using Gaussian at the B3LYP/6-31G* level to predict reactivity in nucleophilic environments .

Q. What strategies resolve contradictions in bioactivity data across experimental models?

  • Methodological Answer :
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell viability tests to cross-validate activity.
  • Metabolomic Profiling : Use LC-MS to identify off-target interactions or metabolic instability.
  • Dose-Response Meta-Analysis : Apply statistical tools (e.g., GraphPad Prism) to harmonize data from disparate studies, adjusting for variables like cell passage number or serum concentration .

Q. How can process engineering principles optimize synthesis scalability while maintaining stereochemical integrity?

  • Methodological Answer :
  • Continuous Flow Reactors : Minimize side reactions during amide coupling by controlling residence time and temperature.
  • In-Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation.
  • Membrane Purification : Employ nanofiltration to separate stereoisomers, leveraging charge differences in the dimethylamino group .

Q. What interdisciplinary approaches elucidate its mechanism of action in complex biological systems?

  • Methodological Answer :
  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes to identify binding partners.
  • Systems Biology Modeling : Integrate RNA-seq data (differentially expressed genes) with pathway analysis (KEGG/Reactome) to map signaling cascades.
  • Machine Learning : Train models on high-throughput screening data to predict off-target effects or synergies with existing drugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.